Tert-butyl (1-(trifluoromethyl)piperidin-4-yl)carbamate
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Overview
Description
Tert-butyl (1-(trifluoromethyl)piperidin-4-yl)carbamate is a chemical compound with the molecular formula C11H19F3N2O2 It is known for its unique structure, which includes a trifluoromethyl group attached to a piperidine ring, and a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1-(trifluoromethyl)piperidin-4-yl)carbamate typically involves the reaction of 1-(trifluoromethyl)piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1-(trifluoromethyl)piperidin-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the removal of the carbamate group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of the piperidine ring.
Reduction: Deprotected piperidine derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl (1-(trifluoromethyl)piperidin-4-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of tert-butyl (1-(trifluoromethyl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can bind to its target and modulate its activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (4-methylpiperidin-4-yl)carbamate
- Tert-butyl (1-(piperidin-4-yl)ethyl)carbamate
- Tert-butyl (4-(trifluoromethyl)piperidin-4-yl)carbamate
Uniqueness
Tert-butyl (1-(trifluoromethyl)piperidin-4-yl)carbamate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C11H19F3N2O2 |
---|---|
Molecular Weight |
268.28 g/mol |
IUPAC Name |
tert-butyl N-[1-(trifluoromethyl)piperidin-4-yl]carbamate |
InChI |
InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)15-8-4-6-16(7-5-8)11(12,13)14/h8H,4-7H2,1-3H3,(H,15,17) |
InChI Key |
KZFLMPRQEVJUFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(F)(F)F |
Origin of Product |
United States |
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